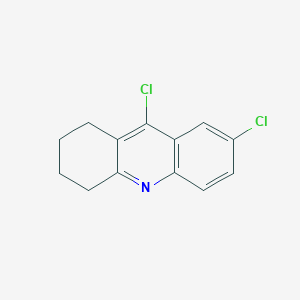
4-Isopropylthiazole-5-carbaldehyde
Vue d'ensemble
Description
4-Isopropylthiazole-5-carbaldehyde is a heterocyclic organic compound containing a thiazole ring substituted with an isopropyl group at the 4-position and an aldehyde group at the 5-position Thiazoles are known for their presence in various natural products and synthetic compounds with significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylthiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-isopropylthiosemicarbazide with α-halo ketones, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as zinc chloride or copper salts to facilitate the cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylthiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Isopropylthiazole-5-carboxylic acid.
Reduction: 4-Isopropylthiazole-5-methanol.
Substitution: Various substituted thiazoles depending on the reagent used.
Applications De Recherche Scientifique
4-Isopropylthiazole-5-carbaldehyde has diverse applications in scientific research:
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Explored for its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials requiring thiazole-based structures.
Mécanisme D'action
The mechanism of action of 4-Isopropylthiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole-5-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
4-Ethylthiazole-5-carbaldehyde: Similar structure but with an ethyl group instead of an isopropyl group.
4-Phenylthiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
4-Isopropylthiazole-5-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs.
Propriétés
Numéro CAS |
261710-80-9 |
|---|---|
Formule moléculaire |
C7H9NOS |
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
4-propan-2-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-5(2)7-6(3-9)10-4-8-7/h3-5H,1-2H3 |
Clé InChI |
CUMFTMHDINTVBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(SC=N1)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8774321.png)





![4-Fluoro-2-(trifluoromethyl)benzo[D]thiazol-7-OL](/img/structure/B8774375.png)





